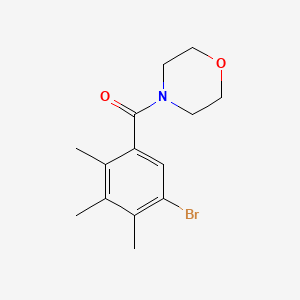

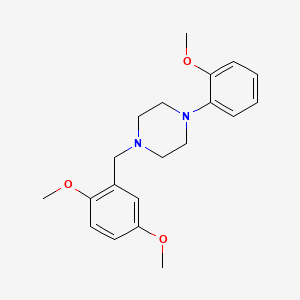

![molecular formula C17H18FN3O3 B5627435 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)

7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of complex quinoline derivatives often involves strategic condensation reactions, cyclization, and functionalization steps. For instance, novel quinolines with antibacterial activity were synthesized using a design that targets potent drugs for treating respiratory tract infections, demonstrating the intricate processes involved in crafting such molecules (Odagiri et al., 2013). Another approach described the synthesis of 1-oxa-3,7-diazaspiro compounds through sequential condensation and iodolactonization reactions, highlighting the diverse synthetic routes possible for creating complex molecular frameworks (Ullah et al., 2005).

Molecular Structure Analysis

Molecular structure elucidation is critical for understanding the properties and reactivity of a compound. The determination of molecular structures often employs spectroscopic methods and X-ray crystallography. For instance, studies on boron-dipyrromethene derivatives substituted with 8-hydroxyquinoline revealed insights into their molecular configurations, showing how structural nuances influence photophysical properties (Chen et al., 2011).

Chemical Reactions and Properties

The reactivity and interaction of quinoline derivatives with other molecules are pivotal for their application in various fields. Research on the cyclization of hydroxylamino-substituted quinoline, for instance, showcases the innovative methods for constructing fluorinated quinolones, which are significant in medicinal chemistry (Mochulskaya et al., 2002).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystal structure, are crucial for its practical application. The study of excited-state processes in 8-hydroxyquinoline provided insights into solvation effects and photoinduced tautomerization, highlighting the significance of physical properties in determining a compound's behavior under different conditions (Bardez et al., 1997).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the applications of a compound. For example, studies on the antibacterial activity of substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlight how chemical modifications influence biological activity, underlining the relationship between chemical structure and function (Miyamoto et al., 1990).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

7-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-20-9-17(24-16(20)23)5-6-21(10-17)8-11-7-14(22)12-3-2-4-13(18)15(12)19-11/h2-4,7H,5-6,8-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHKFHNCRGQJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(C2)CC3=CC(=O)C4=C(N3)C(=CC=C4)F)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(8-Fluoro-4-hydroxyquinolin-2-YL)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

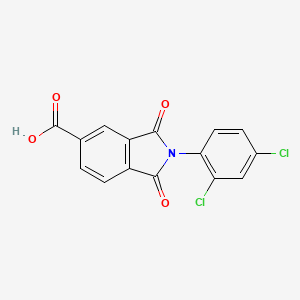

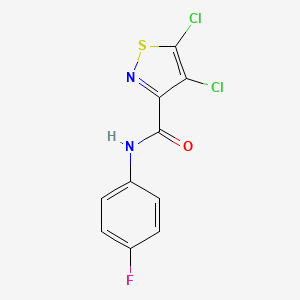

![N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5627372.png)

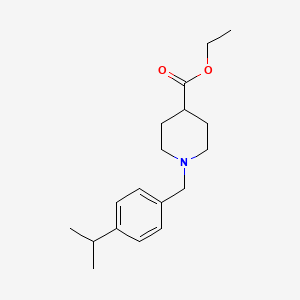

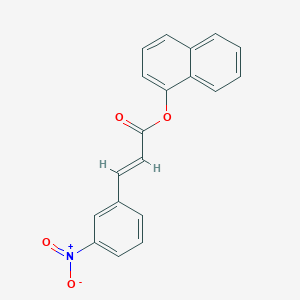

![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5627381.png)

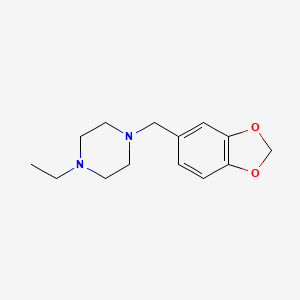

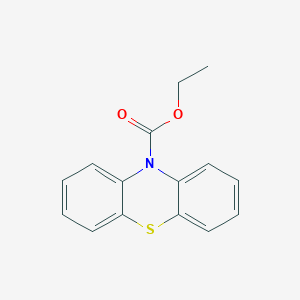

![3-{5-[2-(1H-imidazol-4-yl)-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5627385.png)

![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)

![(1S*,5R*)-6-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5627390.png)

![N-[(2-ethoxypyridin-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5627402.png)